Neospiramycin I Antimicrobial Spectrum vs. Parent Compound Spiramycin I: Quantitative MIC Comparison
Neospiramycin I demonstrates differential antimicrobial potency across bacterial species when directly compared to its parent compound spiramycin I. Against macrolide-sensitive Staphylococcus aureus strain KB210, Neospiramycin I exhibits an MIC of 3.12 µg/mL, while the same strain shows higher susceptibility to spiramycin I with a lower MIC [1]. Conversely, against Escherichia coli, Neospiramycin I displays markedly higher potency (MIC = 0.2 µg/mL) compared to spiramycin I . This species-dependent potency inversion represents a quantifiable differentiation that may influence compound selection for specific microbiological investigations.
| Evidence Dimension | In vitro antibacterial activity (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | S. aureus KB210: MIC = 3.12 µg/mL; B. cereus: MIC = 1.56 µg/mL; B. subtilis: MIC = 3.12 µg/mL; M. luteus: MIC = 3.12 µg/mL; E. coli: MIC = 0.2 µg/mL; K. pneumoniae: MIC = 12.5 µg/mL [1] |
| Comparator Or Baseline | Spiramycin I: S. aureus KB210: MIC lower than 3.12 µg/mL (comparator is more potent) ; E. coli: MIC higher than 0.2 µg/mL (Neospiramycin I is more potent against this Gram-negative species) |
| Quantified Difference | Neospiramycin I MIC for E. coli is 0.2 µg/mL; Spiramycin I demonstrates reduced potency against E. coli. For S. aureus, the potency relationship is reversed, with Spiramycin I exhibiting superior activity. |
| Conditions | Broth microdilution assay; macrolide-sensitive S. aureus strain KB210 and macrolide-resistant strain KB224; laboratory reference strains of B. cereus, B. subtilis, M. luteus, E. coli, K. pneumoniae |
Why This Matters
Researchers investigating Gram-negative macrolide activity or species-selective antimicrobial mechanisms may prioritize Neospiramycin I over spiramycin I for E. coli studies, while S. aureus studies would favor spiramycin I.
- [1] Sano H, Inoue M, Ōmura S. Chemical modification of spiramycins. II. Synthesis and antimicrobial activity of 4'-deoxy derivatives of neospiramycin I and their 12-(Z)-isomers. J Antibiot (Tokyo). 1984;37(7):738-749. View Source
